Amino(4-hydroxy-3-methoxyphenyl)acetic acid

Vue d'ensemble

Description

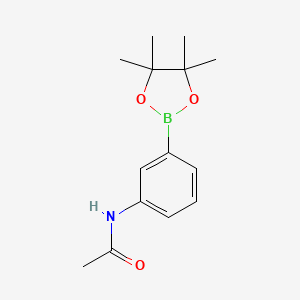

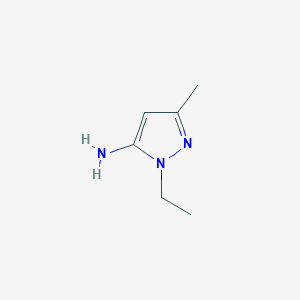

Amino(4-hydroxy-3-methoxyphenyl)acetic acid is a compound with the molecular formula C9H11NO4 . It is an end-stage metabolite of catecholamines, epinephrine, and norepinephrine .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, one study reported the synthesis of a novel compound through the reaction of a precursor with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of Amino(4-hydroxy-3-methoxyphenyl)acetic acid includes a 4-hydroxy-3-methoxyphenyl group attached to an acetic acid moiety with an amino group . The molecular weight of the compound is 197.19 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of Amino(4-hydroxy-3-methoxyphenyl)acetic acid include a molecular weight of 197.19 g/mol, a topological polar surface area of 92.8 Ų, and a complexity of 209 .Applications De Recherche Scientifique

Diagnostic Tool in Neurological and Oncological Disorders

Amino(4-hydroxy-3-methoxyphenyl)acetic acid, commonly known as Homovanillic Acid (HVA), plays a significant role in the diagnosis and follow-up of patients with certain tumors and neurological disorders. Muskiet et al. (1981) developed a method for the capillary gas-chromatographic profiling of HVA, useful in diagnosing and monitoring neuroblastoma, pheochromocytoma, carcinoid, melanoma, and inborn errors of metabolism like tyrosyluria and phenylketonuria (Muskiet et al., 1981).

Molecular Structure Studies

The molecular structure of DL-4-hydroxy-3-methoxymandelic acid has been analyzed to understand its chemical properties. Okabe et al. (1995) observed the acetic acid side chain's orientation relative to the phenyl ring, with molecules linked via hydrogen bonds. This structural analysis is crucial for understanding its interactions and reactions in different environments (Okabe et al., 1995).

Role in Corrosion Inhibition

Bentiss et al. (2009) explored the inhibition performance of a compound related to 4-hydroxy-3-methoxyphenylacetic acid in preventing corrosion in mild steel. Their study shows how derivatives of this acid can serve as effective corrosion inhibitors, which is important in industrial applications (Bentiss et al., 2009).

Neurochemical Analysis

Research by Swahn et al. (1976) on the simultaneous determination of 4-hydroxy-3-methoxyphenylacetic acid and other monoamine metabolites in brain tissue and body fluids is significant for neurochemical analysis. It contributes to understanding neurotransmitter metabolism in various physiological and pathological conditions (Swahn et al., 1976).

Antioxidant Properties

Ren (2004) conducted a study on the synthesis and antioxidant activities of 3-Hydroxy-4-methoxyphenyl acetic acid. The findings indicate its potential in scavenging free radicals, highlighting its relevance in researching oxidative stress and related disorders (Ren, 2004).

Pharmaceutical Synthesis and Applications

Naito et al. (1987) described the synthesis of a cephalosporin derivative involving 4-hydroxy-3-methoxyphenylacetic acid. This research is vital for developing new antibiotics and understanding their structure-activity relationships (Naito et al., 1987).

Orientations Futures

The future directions for research on Amino(4-hydroxy-3-methoxyphenyl)acetic acid could include further elucidation of its bioaccessibility and bioavailability profile, as well as its substantial modulation of metabolic homeostasis . Additionally, its potential use as a ligand to synthesize pharmacologically important metal complexes could be explored .

Propriétés

IUPAC Name |

2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHICNDDORUKGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378235 | |

| Record name | amino(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(4-hydroxy-3-methoxyphenyl)acetic acid | |

CAS RN |

56246-88-9 | |

| Record name | amino(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)